5-Methylpyrimidine-4-carboximidamide

Epigenetics Arginine Methyltransferase CARM1 Inhibitor

Researchers needing defined chemical probes for arginine methyltransferase biology often face supply inconsistency with uncharacterized intermediates. This compound resolves that with quantifiable potency. - Inhibits PRMT6 (IC50=28 nM) and PRMT4 (IC50=42 nM), enabling dissection of overlapping epigenetic functions. - Offers a distinct selectivity profile compared to MS049 or SGC2085 for target validation studies. - Serves as a scalable intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis under mild conditions.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
Cat. No. B13113901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidine-4-carboximidamide
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1C(=N)N
InChIInChI=1S/C6H8N4/c1-4-2-9-3-10-5(4)6(7)8/h2-3H,1H3,(H3,7,8)
InChIKeyHSBZQNCISJUZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrimidine-4-carboximidamide Identity & Procurement


5-Methylpyrimidine-4-carboximidamide (CAS: 1519175-72-4) is a small-molecule heterocyclic compound (C₆H₈N₄, MW: 136.15) belonging to the pyrimidine family [1]. It features a pyrimidine core with a methyl substituent at the 5-position and a carboximidamide group at the 4-position, a structure that distinguishes it from unsubstituted pyrimidine carboximidamides and positional isomers [2]. The compound is commercially available for research use and is primarily cited as a key synthetic intermediate for 5-substituted pyrimidine carbocyclic nucleoside pharmaceuticals, offering operational simplicity and mild reaction conditions amenable to industrial production [3].

Synthetic intermediate for 5-substituted pyrimidine nucleoside research
PRMT4/PRMT6 pathway inhibition study fit
Mineralocorticoid receptor signaling probe context

5-Methylpyrimidine-4-carboximidamide vs. Generic Substitution


Generic substitution with unsubstituted or regioisomeric pyrimidine carboximidamides is not scientifically valid due to the critical role of the 5-methyl and 4-carboximidamide substitution pattern in dictating target engagement and biological activity [1]. The presence of the methyl group at the 5-position influences both the electronic properties of the pyrimidine ring and its steric fit within the active site of target enzymes such as PRMT4 and PRMT6, resulting in quantifiable differences in inhibitory potency compared to analogs lacking this substitution [2]. Furthermore, the specific 4-carboximidamide moiety, as opposed to a carboxamide, is essential for establishing key hydrogen-bonding interactions with biological targets [3].

Regioisomer Pyrimidine-2- or -5-carboximidamide regioisomers may shift target engagement profile; 4-substitution context may not transfer.
Unsubstituted Lack of 5-methyl group can alter electronic and steric fit within PRMT4/6 or MR binding pockets.
Carboxamide 4-Carboxamide analog may not establish key hydrogen bonds; reported interaction context may differ.

5-Methylpyrimidine-4-carboximidamide Quantitative Evidence


PRMT4 Inhibitory Potency: Comparison with Unsubstituted Analog

5-Methylpyrimidine-4-carboximidamide exhibits a measured IC50 of 42 nM against human full-length PRMT4 (CARM1) in a methylation activity assay [1]. This value represents a quantifiable benchmark for potency within this target class. While direct head-to-head data for the unsubstituted pyrimidine-4-carboximidamide is not available in the same assay, cross-study comparison with the known PRMT4 inhibitor SGC2085 (IC50 = 50 nM) [2] suggests that the 5-methyl substitution confers a level of potency comparable to established tool compounds.

PRMT4 Potency
Cross-study comparable
IC50 42 nM (PRMT4), compared to SGC2085 (50 nM) and MS049 (34 nM)
Assay potency context within established tool compound range
Direct head-to-head data with unsubstituted analog not available
Epigenetics Arginine Methyltransferase CARM1 Inhibitor

Dual PRMT4/PRMT6 Inhibition Profile

The compound demonstrates a dual inhibition profile, with an IC50 of 42 nM for PRMT4 and 28 nM for PRMT6 [1]. This differs from the dual inhibitor MS049, which exhibits a more balanced profile (IC50 = 34 nM for PRMT4 and 43 nM for PRMT6) [2]. The target compound shows a 1.5-fold preference for PRMT6 over PRMT4, while MS049 shows a slight preference for PRMT4.

PRMT4/6 Selectivity
Cross-study comparable
PRMT4 IC50 42 nM; PRMT6 IC50 28 nM (1.5-fold preference for PRMT6). MS049 shows balanced profile.
Isoform-selectivity assay context; supports pathway differentiation studies
Endpoint review required for target-specific interpretation
Arginine Methyltransferase PRMT6 Inhibitor Epigenetic Probe

Mineralocorticoid Receptor Selective Antagonism

In a cellular antagonist assay, 5-Methylpyrimidine-4-carboximidamide displays potent activity at the human mineralocorticoid receptor (MR) with an IC50 of 7.60 nM [1]. Critically, it exhibits significant selectivity over the closely related glucocorticoid receptor (GR, IC50 = 6,800 nM) and progesterone receptor (PR, IC50 = 1,590 nM). The quantified selectivity window is 895-fold for MR over GR and 209-fold for MR over PR.

MR Selectivity
Head-to-head
MR IC50 7.60 nM; GR IC50 6,800 nM; PR IC50 1,590 nM. 895-fold MR/GR selectivity.
Reported nuclear receptor selectivity window; supports MR signaling research
Cellular antagonist assay; off-target review recommended
Mineralocorticoid Receptor Antagonist Nuclear Receptor Selectivity Profile

Differentiated Intermediate for 5-Substituted Pyrimidine Nucleosides

The compound is explicitly claimed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside pharmaceuticals [1]. Its utility is differentiated by the presence of both the 5-methyl group, which provides a handle for further functionalization, and the 4-carboximidamide group, which serves as a versatile precursor for constructing more complex heterocyclic scaffolds. The associated process is noted for simple, safe operational procedures and mild reaction conditions, facilitating industrial scale-up [1].

Synthetic Utility
Class-level
Claimed as key intermediate for 5-substituted pyrimidine nucleosides; mild process conditions
Synthetic intermediate context; supports medicinal chemistry workflow
Patent-derived; independent scalability data to verify
Medicinal Chemistry Nucleoside Synthesis Process Chemistry

5-Methylpyrimidine-4-carboximidamide Research & Industrial Applications


Dual PRMT4/PRMT6 Probe Development

Given its quantifiable potency against both PRMT4 (IC50 = 42 nM) and PRMT6 (IC50 = 28 nM), this compound is a suitable starting point for developing chemical probes to study the overlapping and distinct roles of these two arginine methyltransferases [3]. Its potency profile, which differs from the balanced inhibitor MS049 and the PRMT4-selective SGC2085, provides a unique tool for dissecting PRMT6-dependent biology [2].

Selective Mineralocorticoid Receptor Antagonism Studies

With an IC50 of 7.60 nM at the mineralocorticoid receptor and >200-fold selectivity over progesterone and glucocorticoid receptors, this compound is ideally suited for in vitro studies requiring specific modulation of MR signaling without confounding off-target effects on other steroid hormone receptors [3]. This selectivity profile is a key differentiator for researchers investigating cardiovascular, renal, or metabolic diseases where MR plays a central role.

Scaffold for Pyrimidine Nucleoside Therapeutics

The compound's established utility as a scalable intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides makes it a strategic procurement choice for medicinal chemistry groups pursuing antiviral or anticancer nucleoside analog programs [3]. The mild reaction conditions and operational simplicity described in the associated patent literature further support its adoption in both discovery and early process development [3].

SAR Studies on Pyrimidine Derivatives

For academic labs investigating the impact of pyrimidine substitution on biological activity, this compound serves as a defined, commercially available benchmark. Its specific 5-methyl, 4-carboximidamide substitution pattern can be directly compared to other regioisomers (e.g., pyrimidine-2-carboximidamide, pyrimidine-5-carboximidamide) and unsubstituted analogs to delineate the contributions of specific functional groups to target engagement and selectivity [3].

Application
Selection Property
Validation Focus
PRMT4/PRMT6 pathway differentiation
Isoform-selectivity assay context
Endpoint-based isoform profiling
Mineralocorticoid receptor signaling research
Nuclear receptor selectivity review
Off-target receptor panel analysis
Pyrimidine nucleoside medicinal chemistry
Synthetic intermediate utility
Process-scale route evaluation
Pyrimidine substitution SAR
Defined benchmark compound
Regioisomer comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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